molecular formula C20H13FN2O2 B4752621 N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4752621
M. Wt: 332.3 g/mol
InChI Key: STCKZTBQLHCWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in medicinal chemistry. It belongs to the class of benzo[f]chromene derivatives, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and physiological effects:
N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in lab experiments is its high potency against cancer cells and its low toxicity towards normal cells. This makes it a potentially useful candidate for the development of anti-cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One direction is to further elucidate its mechanism of action, which will help in the development of more effective drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections. Finally, research can be conducted to optimize its synthesis method and improve its pharmacokinetic properties.

Scientific Research Applications

N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-fluorophenyl)-3-iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-13-6-8-14(9-7-13)23-20(24)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-19(17)22/h1-11,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCKZTBQLHCWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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